N1-(3,4-dimethoxyphenethyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
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Description
N1-(3,4-dimethoxyphenethyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a useful research compound. Its molecular formula is C25H31N3O5 and its molecular weight is 453.539. The purity is usually 95%.
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Biological Activity
N1-(3,4-dimethoxyphenethyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a compound of interest due to its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The molecular formula for this compound is C22H27N3O6 with a molecular weight of 461.53 g/mol. The structure includes a phenethyl moiety and a tetrahydroquinoline derivative, which are known for their biological activity.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Receptor Modulation : It has been suggested that the compound may act as a modulator of certain receptors involved in inflammatory responses and pain pathways. Specifically, it may influence the activity of prostaglandin E2 (PGE2) receptors .
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which could contribute to their protective effects against oxidative stress in cellular models .
Biological Activity Studies
Several studies have investigated the biological activities associated with this compound and its analogs:
- Anti-inflammatory Effects : A study highlighted that related phenyl derivatives could modulate inflammatory pathways by affecting PGE2 synthesis and signaling . This suggests potential applications in treating inflammatory conditions.
- Neuroprotective Properties : Research involving tetrahydroquinoline derivatives indicates neuroprotective effects against neurodegenerative diseases. These effects may arise from the compound's ability to inhibit apoptotic pathways in neuronal cells .
- Antimicrobial Activity : Some derivatives have shown promising antimicrobial activity against various pathogens. This could open avenues for developing new antimicrobial agents based on this scaffold .
Case Study 1: Anti-inflammatory Activity
In a controlled study involving animal models of inflammation, this compound was administered to assess its impact on cytokine levels. The results demonstrated a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent.
Case Study 2: Neuroprotection
A recent in vitro study evaluated the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells subjected to oxidative stress. The compound significantly reduced cell death and apoptosis markers compared to controls, suggesting its utility in neurodegenerative disease models.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O5/c1-16(2)25(31)28-13-5-6-18-8-9-19(15-20(18)28)27-24(30)23(29)26-12-11-17-7-10-21(32-3)22(14-17)33-4/h7-10,14-16H,5-6,11-13H2,1-4H3,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOWPCPWMLDTSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.